molecular formula C10H10ClNO2S B13072602 Methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylate

Methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylate

Cat. No.: B13072602
M. Wt: 243.71 g/mol
InChI Key: FLHPMCXXIANHNE-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylate is a chemical compound with the molecular formula C10H10ClNO2S and a molecular weight of 243.71 g/mol . This compound is characterized by its unique thiopyrano[4,3-b]pyridine structure, which includes a chlorine atom and a carboxylate ester group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylate typically involves the reaction of 2-chloropyridine with a thiopyran derivative under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (sodium hydride, potassium carbonate)

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane)

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran)

Major Products Formed

    Substitution: Amino or thiol derivatives of the original compound

    Oxidation: Sulfoxides or sulfones

    Reduction: Alcohols or amines

Scientific Research Applications

Methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate
  • 2-Chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile

Uniqueness

Methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate ester group. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H10ClNO2S

Molecular Weight

243.71 g/mol

IUPAC Name

methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-4-carboxylate

InChI

InChI=1S/C10H10ClNO2S/c1-14-10(13)6-4-9(11)12-8-2-3-15-5-7(6)8/h4H,2-3,5H2,1H3

InChI Key

FLHPMCXXIANHNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C1CSCC2)Cl

Origin of Product

United States

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